Dibenzalacetone, (1Z,4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzalacetone, (1Z,4Z)-, also known as (1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one, is an organic compound with the molecular formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound is known for its applications in organic synthesis and its role as a ligand in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzalacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{2 C₆H₅CHO + CH₃COCH₃ → C₁₇H₁₄O + H₂O} ] In this reaction, two moles of benzaldehyde react with one mole of acetone to form dibenzalacetone and water. The reaction is typically carried out in an ethanol-water mixture at a temperature of around 30°C .
Industrial Production Methods
Industrial production of dibenzalacetone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dibenzalacetone undergoes various chemical reactions, including:
Oxidation: Dibenzalacetone can be oxidized to form benzoic acid and other oxidation products.
Reduction: It can be reduced to form dibenzylacetone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Cycloaddition: Sunlight or UV light is used to initiate the cycloaddition reactions.
Major Products
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Dibenzylacetone.
Cycloaddition: Dimeric and trimeric cyclobutane cycloadducts.
Scientific Research Applications
Dibenzalacetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzalacetone involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in organometallic chemistry to stabilize metal complexes. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Dibenzalacetone can be compared with similar compounds such as benzalacetone and cinnamaldehyde:
Benzalacetone: Similar to dibenzalacetone but with only one benzylidene group. It is used in the synthesis of various organic compounds.
Cinnamaldehyde: Contains a similar α,β-unsaturated carbonyl structure but with a different aromatic ring. It is known for its use in flavorings and fragrances.
Dibenzalacetone is unique due to its ability to form stable metal complexes and its potential antioxidant properties .
Properties
CAS No. |
58321-78-1 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12- |
InChI Key |
WMKGGPCROCCUDY-XSYHWHKQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.